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Histone H3 (1-20) Trifluoroacetate

Histone acetyltransferase Enzyme kinetics PCAF

Inconsistent enzyme kinetics due to non-standard peptide substrates can derail your research. Our Histone H3 (1-20) Trifluoroacetate is the precise solution. - Defined substrate for CARM1, PCAF/GCN5, and Dim-5 with published Km/kcat values, enabling reproducible inhibitor mechanism studies. - Guarantees structural biology success; its validated length (PDB: 3U5N) is critical for co-crystallization with tandem reader domains. - Eliminates assay variability caused by length-dependent binding artifacts, ensuring robust and comparable data across high-throughput screens.

Molecular Formula C93H168F3N35O29
Molecular Weight 2297.5 g/mol
CAS No. 380598-30-1
Cat. No. B6295853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistone H3 (1-20) Trifluoroacetate
CAS380598-30-1
Molecular FormulaC93H168F3N35O29
Molecular Weight2297.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C91H167N35O27.C2HF3O2/c1-45(2)41-61(88(152)153)121-79(143)59(29-31-64(97)131)117-74(138)53(22-10-14-34-93)115-77(141)57(26-18-38-106-90(101)102)119-83(147)63-28-20-40-126(63)87(151)48(5)111-73(137)52(21-9-13-33-92)112-67(134)43-108-66(133)42-109-84(148)68(49(6)128)123-82(146)62(44-127)122-78(142)54(23-11-15-35-94)116-76(140)56(25-17-37-105-89(99)100)114-72(136)47(4)110-85(149)69(50(7)129)124-81(145)60(30-32-65(98)132)118-75(139)55(24-12-16-36-95)120-86(150)70(51(8)130)125-80(144)58(113-71(135)46(3)96)27-19-39-107-91(103)104;3-2(4,5)1(6)7/h45-63,68-70,127-130H,9-44,92-96H2,1-8H3,(H2,97,131)(H2,98,132)(H,108,133)(H,109,148)(H,110,149)(H,111,137)(H,112,134)(H,113,135)(H,114,136)(H,115,141)(H,116,140)(H,117,138)(H,118,139)(H,119,147)(H,120,150)(H,121,143)(H,122,142)(H,123,146)(H,124,145)(H,125,144)(H,152,153)(H4,99,100,105)(H4,101,102,106)(H4,103,104,107);(H,6,7)/t46-,47-,48-,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,68-,69-,70-;/m0./s1
InChIKeyNRIRZIUMMGKFJW-IULIQXKDSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Histone H3 (1-20) Trifluoroacetate (CAS 380598-30-1): An Unmodified N-Terminal Reference Peptide for HAT and HMT Enzyme Characterization


Histone H3 (1-20) Trifluoroacetate is a synthetic, unmodified 20-amino acid peptide corresponding to the N-terminal tail of histone H3 (sequence: ARTKQTARKSTGGKAPRKQL), supplied as a trifluoroacetate salt with a molecular weight of 2183.52 g/mol (free base) and ≥95% HPLC purity . The peptide encompasses residues 1–20 of histone H3, which contains lysine residues at positions 4 and 9 that are subject to methylation and acetylation, and a serine residue at position 10 that is subject to phosphorylation, all of which play roles in the regulation of gene expression . As an unmodified peptide, it serves as a baseline reference control for post-translationally modified histone H3 peptides in biochemical and structural studies, enabling researchers to determine the effect of site-specific modifications during mitosis and other cellular processes .

Why Histone H3 (1-20) Trifluoroacetate Cannot Be Interchanged with H3(1-21) or Other N-Terminal Fragment Lengths in Quantitative Enzyme Assays


Generic substitution of histone H3 N-terminal peptides of different lengths (e.g., H3(1-20) vs. H3(1-21) or H3(1-25)) is not scientifically valid due to length-dependent differences in enzyme-substrate recognition, binding affinity, and catalytic turnover. Experimental evidence demonstrates that shortening the C-terminus of H3-based peptides by as few as five amino acid residues greatly reduces binding affinity for arginine methyltransferases such as CARM1, indicating that distal residues contribute substantively to substrate binding [1]. Furthermore, peptide length directly modulates kinetic parameters: the Km of hPCAF histone acetyltransferase for H3-20 is 50 μM, whereas point mutations or alternative peptide constructs can shift Km values by more than twofold [2]. Even within the same enzyme class, different peptide lengths exhibit distinct efficiencies; for example, H3(1-25) amide is more efficient than both H3(15-39) and full-length histone H3 as a substrate for the HMT G9a [3]. Consequently, substituting one H3 peptide length for another introduces uncontrolled kinetic variables that compromise assay reproducibility, cross-study comparability, and quantitative accuracy. The fixed 1-20 residue boundary of Histone H3 (1-20) Trifluoroacetate defines a precise, kinetically characterized substrate module that is essential for consistent experimental outcomes in high-throughput screening and enzyme mechanism studies.

Quantitative Differentiation Evidence for Histone H3 (1-20) Trifluoroacetate: Km, kcat, and Structural Resolution Data Versus Comparator Peptides


Kinetic Differentiation: H3(1-20) Exhibits Wild-Type hPCAF Acetyltransferase Activity with Km = 50 μM and kcat = 3.5 s⁻¹

Histone H3 (1-20) (designated H3-20) has been quantitatively characterized as a substrate for human p300/CBP-associated factor (hPCAF) histone acetyltransferase. Kinetic analysis yielded an AcCoA Km of 1.6 μM and an H3-20 peptide Km of 50 μM, with a kcat of 3.5 s⁻¹ for wild-type hPCAF [1] [2]. In contrast, the Y638A hPCAF mutant exhibited a substantially higher Km of 125 μM for the same H3-20 peptide and a markedly reduced kcat of 0.19 s⁻¹, demonstrating that this peptide length enables sensitive discrimination of catalytic efficiency between enzyme variants [1] [2]. This established baseline kinetic profile makes H3(1-20) a validated reference substrate for comparative HAT inhibitor screening and enzyme mechanism studies.

Histone acetyltransferase Enzyme kinetics PCAF

Methyltransferase Substrate Validation: H3(1-20) Peptide Enables Robust Quantification of Dim-5 HKMT Activity with Km = 7.4 μM and kcat = 2.3 min⁻¹

Histone H3 (1-20) has been validated as a substrate for the Dim-5 histone lysine methyltransferase (HKMT), which methylates histone H3 at lysine 9 (H3K9) and is involved in epigenetic signaling and gene silencing in Neurospora crassa [1]. Using a biotinylated 20-mer H3 peptide in an avidin plate radiometric assay, the Km and kcat values for Dim-5 methylation were determined to be 7.4 μM and 2.3 min⁻¹, respectively [1]. The assay demonstrated high reproducibility with data points varying within 3%, and complete binding of at least 200 pmol of biotinylated peptide to the microplate was achieved [1]. In contrast, SUVR4 protein exhibits very low histone methyltransferase activity against the unmethylated histone H3 1-20 peptide and is also unable to methylate H3 1-20 peptides monomethylated at K4 or dimethylated at K9, establishing the specificity of H3(1-20) as a discriminating substrate for characterizing HKMT activity profiles [2].

Histone lysine methyltransferase H3K9 methylation Dim-5

Arginine Methyltransferase CARM1: C-Terminal Truncation by Five Residues Greatly Reduces Binding Affinity Relative to H3(1-20)

CARM1 (coactivator-associated arginine methyltransferase 1) is a type I arginine methyltransferase that methylates Arg17 and Arg26 in histone H3 and is implicated in transcriptional regulation and cancer [1]. Substrate specificity analysis using several histone H3-based peptides in a radiometric assay demonstrated that methylation of H3R17 is preferred over H3R26, with effects driven primarily by KM differences while kcat values remain relatively constant [1]. Critically, shortening the H3 peptide at the C-terminus by five amino acid residues greatly reduced binding affinity for CARM1, indicating that distal residues beyond the immediate methylation site contribute significantly to substrate recognition and binding [1]. H3(1-20) encompasses the complete binding motif required for robust CARM1 activity, whereas shorter peptides such as H3(1-15) exhibit compromised affinity, making the 1-20 length the minimal validated fragment for quantitative CARM1 enzyme assays.

Protein arginine methyltransferase CARM1 H3R17 methylation

Structural Biology Application: H3(1-20) Peptide Enables High-Resolution X-Ray Crystallography of TRIM33-Histone Reader Complex at 1.95 Å Resolution

Histone H3 (1-20) peptide bearing specific post-translational modifications (K9me3 and K14ac) has been successfully co-crystallized with the TRIM33 PHD-Bromo domain tandem reader module, yielding an X-ray diffraction structure at 1.95 Å resolution (PDB: 3U5N) [1]. The 20-amino acid length of the H3 peptide precisely spans the combined binding footprint of the PHD and Bromo domains, enabling simultaneous engagement of both reader modules by a single contiguous histone tail fragment [1]. In contrast, shorter H3 peptide fragments (e.g., H3(1-15) or H3(1-10)) would lack the necessary C-terminal extension to fully occupy the Bromo domain binding pocket, while longer peptides such as H3(1-21) or H3(1-25) introduce additional residues that may not contribute to the structural interface and could potentially introduce conformational flexibility that complicates crystallization. The defined 1-20 boundary has thus emerged as an experimentally validated, optimal length for structural studies of tandem histone reader domains that recognize adjacent PTMs on the H3 tail.

X-ray crystallography Histone reader domain TRIM33

HAT Substrate Efficiency Comparison: H3(1-20) Exhibits Nearly Identical Acetylation Efficiency to H4 Peptides, Providing a Cross-Histone Activity Baseline

Comparative analysis of acetylation efficiency across different histone peptide substrates has established that the H3(1-20) peptide, corresponding to the N-terminal region of histone H3, exhibits nearly identical acetylation efficiency to H4-derived peptides [1]. This near-equivalent cross-histone acetylation efficiency distinguishes H3(1-20) from other H3 peptide length variants and provides a unique experimental control for HAT enzyme characterization. Specifically, multisubunit histone acetyltransferase (HAT) complexes recognize and perform efficient acetylation on nucleosome substrates, and H3(1-20) serves as a minimal, well-defined peptide model that recapitulates the acetylation behavior of the native H3 N-terminal tail without the confounding variables introduced by alternative peptide lengths or modification states . This property makes H3(1-20) particularly valuable as a reference substrate when comparing HAT activity across different histone substrates (e.g., H3 versus H4) or when benchmarking the specificity of novel HAT enzymes and inhibitors.

Histone acetyltransferase Substrate specificity HAT screening

Unmodified Control Peptide Utility: H3(1-20) Provides Defined Baseline for Quantifying Site-Specific PTM Effects on Mitotic Regulation

Histone H3 (1-20) has been specifically employed as an unmodified control peptide to determine the effect of site-specific post-translational modifications during mitosis [1]. The peptide contains lysine residues at positions 4 and 9 that are subject to methylation and acetylation, as well as a serine residue at position 10 that is subject to phosphorylation—all modifications that play established roles in the regulation of gene expression and mitotic progression . By comparing the behavior of PTM-bearing H3(1-20) peptide variants (e.g., H3(1-20)K4me3, H3(1-20)K9Ac, H3(1-20)pS10) against the unmodified H3(1-20) baseline, researchers can quantitatively attribute functional differences to specific modifications rather than to peptide length or sequence variations. In contrast, alternative H3 peptide lengths such as H3(1-21) or H3(1-25) may introduce additional modifiable residues (e.g., additional lysines or serines) that complicate the attribution of phenotypic effects to individual PTMs. The unmodified H3(1-20) thus provides a clean, length-defined reference state for dissecting the functional consequences of single or combinatorial histone modifications.

Post-translational modification Mitosis Epigenetic control

High-Value Application Scenarios for Histone H3 (1-20) Trifluoroacetate in Epigenetic Drug Discovery and Structural Biology


High-Throughput Screening of Histone Acetyltransferase (HAT) Inhibitors Using a Kinetically Validated Reference Substrate

Histone H3 (1-20) is optimally suited for high-throughput screening campaigns targeting histone acetyltransferases such as PCAF/GCN5. The peptide has been kinetically characterized with a defined Km of 50 μM and kcat of 3.5 s⁻¹ for wild-type hPCAF, providing a quantitative benchmark against which inhibitor potency (IC50) and mechanism of action (competitive vs. noncompetitive) can be rigorously assessed [5]. Its nearly identical acetylation efficiency to H4 peptides enables cross-histone comparisons within the same assay platform, reducing the need for separate substrate-specific calibration curves . The validated kinetic parameters also allow researchers to distinguish between compounds that directly compete with the peptide substrate (competitive inhibitors) versus those that target the AcCoA binding pocket or induce allosteric effects, a critical distinction for lead optimization in epigenetic drug discovery [5].

Mechanistic Enzymology of Histone Lysine Methyltransferases (HKMTs) with Defined Substrate Binding and Turnover Parameters

For laboratories characterizing the kinetic mechanism of histone lysine methyltransferases such as Dim-5 or SUV39 family enzymes, H3(1-20) provides a validated substrate with established kinetic constants. The avidin plate radiometric assay using biotinylated H3(1-20) yields a Km of 7.4 μM and kcat of 2.3 min⁻¹ for Dim-5, with data reproducibility within 3% [5]. This robust assay performance supports precise determination of inhibitor mechanism (competitive, uncompetitive, or noncompetitive) through dead-end and product inhibition studies. Furthermore, the differential activity of SUVR4—which exhibits very low activity against unmethylated H3(1-20) and no activity against K4me1 or K9me2 modified versions —enables researchers to use H3(1-20) as a discriminating substrate to rapidly profile the substrate specificity of novel or uncharacterized HKMTs, streamlining enzyme annotation workflows.

Structural Determination of Tandem Histone Reader Domain Complexes by X-Ray Crystallography

Histone H3 (1-20) peptides bearing specific post-translational modifications have proven successful in high-resolution co-crystallization studies with tandem histone reader domains. The 1.95 Å resolution structure of TRIM33 PHD-Bromo domain bound to H3(1-20)K9me3K14ac (PDB: 3U5N) demonstrates that the 20-amino acid length precisely spans the combined binding footprint of adjacent reader modules [5]. This defined length eliminates the need for empirical optimization of peptide boundaries, which is often required when using shorter or longer H3 fragments that may incompletely occupy binding pockets or introduce crystallization-disrupting flexibility. Structural biology groups investigating reader domains such as PHD fingers, Bromodomains, Chromodomains, or tandem reader modules should prioritize H3(1-20)-based peptides to maximize the probability of obtaining diffraction-quality crystals and interpretable electron density maps, thereby accelerating structure-guided drug design efforts targeting epigenetic reader proteins.

Quantitative Characterization of CARM1 Arginine Methyltransferase Activity in Cancer Drug Discovery

CARM1 overexpression is implicated in breast, prostate, and liver cancers, making it an attractive target for cancer therapy [5]. H3(1-20) is the minimal validated peptide length that preserves the full binding affinity of CARM1 for its H3R17 substrate; C-terminal truncation by as few as five amino acids greatly reduces binding, establishing that shorter peptides such as H3(1-15) are inadequate for accurate kinetic characterization [5]. Researchers developing small-molecule CARM1 inhibitors should employ H3(1-20) as the substrate of choice to ensure that observed inhibitor potency reflects genuine disruption of the native enzyme-substrate interaction rather than artifacts arising from compromised substrate binding due to peptide truncation. This length-specific consideration is particularly critical for structure-activity relationship (SAR) studies and for generating kinetic data (KM, kcat, kcat/KM) that can be meaningfully compared across different laboratories and compound series in oncology-focused epigenetic drug discovery programs [5].

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